5-Hydroxy Omeprazole Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

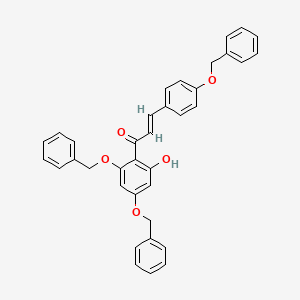

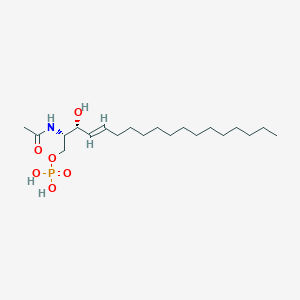

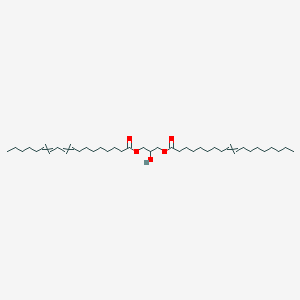

5-Hydroxy Omeprazole Sodium Salt is a significant metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is known for its role in the metabolism of Omeprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications .

Mechanism of Action

Target of Action

5-Hydroxy Omeprazole Sodium Salt is the main metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The primary target of Omeprazole, and by extension, its metabolite this compound, is the gastric proton pump (H+/K+ ATPase). This pump is responsible for the final step in the production of gastric acid.

Mode of Action

Omeprazole and its metabolites work by irreversibly blocking the H+/K+ ATPase enzyme system of the gastric parietal cell. This effectively inhibits the final transport of hydrogen ions (protons) into the gastric lumen, thereby reducing gastric acidity .

Biochemical Pathways

The action of this compound affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase enzyme system, it prevents the over-secretion of gastric acid, which is a common problem in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other similar disorders .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of its parent compound, Omeprazole. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole and its metabolites can be influenced by genetic polymorphisms in CYP2C19 .

Result of Action

The result of the action of this compound is a reduction in gastric acidity. This leads to the alleviation of symptoms associated with conditions like GERD and peptic ulcer disease. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of this compound, like that of Omeprazole, can be influenced by various environmental factors. For instance, the absorption and metabolism of these compounds can be affected by the individual’s diet, lifestyle, and the presence of other medications. Furthermore, genetic factors such as polymorphisms in the CYP2C19 gene can also influence the drug’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

5-Hydroxy Omeprazole Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert this compound into its respective metabolites .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting gastric acid secretion . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It irreversibly inhibits the hydrogen-potassium ATPase pump, which is responsible for the final step in the process of acid secretion . This inhibition blocks acid secretion in response to all stimuli .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A single dose of omeprazole, from which this compound is derived, inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is because the drug accumulates in the parietal cell canaliculi and its inhibition of the proton pump is irreversible .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The standard dose of omeprazole for dogs, for instance, is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of this dosage on the animals’ health and behavior would be an interesting area of study.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 into the 5-hydroxy and 5-O-desmethyl metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly and initially widely distributed . It is highly protein-bound and extensively metabolized .

Subcellular Localization

Omeprazole, from which this compound is derived, is preferentially concentrated in parietal cells where it forms a covalent linkage with the hydrogen-potassium ATPase . This suggests that this compound may also be localized in these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Omeprazole Sodium Salt typically involves the hydroxylation of Omeprazole. One common method includes the reaction of Omeprazole with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, often methanol or chloroform, and requires a catalyst to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Omeprazole Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to Omeprazole or other intermediates.

Substitution: Various substitution reactions can occur at the hydroxyl group or other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Omeprazole or other intermediates.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy Omeprazole Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of Omeprazole metabolism.

Biology: Studied for its effects on various biological pathways and its role in drug metabolism.

Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Omeprazole.

Industry: Used in the development of new pharmaceutical formulations and as a quality control standard

Comparison with Similar Compounds

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar therapeutic effects.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action

Uniqueness

5-Hydroxy Omeprazole Sodium Salt is unique due to its specific hydroxylation, which affects its pharmacokinetic properties and potentially its therapeutic effects. This makes it a valuable compound for studying the metabolism and action of proton pump inhibitors .

Properties

CAS No. |

1215629-45-0 |

|---|---|

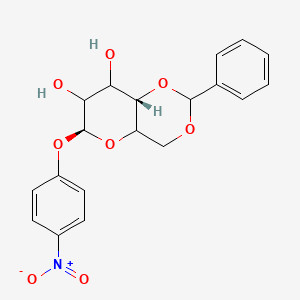

Molecular Formula |

C17H18N3NaO4S |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |

InChI |

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1 |

InChI Key |

VZCHYRCJHZQAPP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |

Synonyms |

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt; 5-Hydroxyomeprazole Sodium Salt; Hydroxyomeprazole Sodium Salt; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)